N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide
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Overview
Description
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide, commonly referred to as MAFP, is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. MAFP has been widely used in scientific research to better understand the role of endocannabinoids and their potential therapeutic applications.
Mechanism of Action
MAFP works by irreversibly inhibiting N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to and activate cannabinoid receptors in the body, which play a role in regulating various physiological processes.
Biochemical and Physiological Effects
MAFP has been shown to have a variety of biochemical and physiological effects, including reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression. These effects are thought to be mediated by the increased levels of endocannabinoids in the body.
Advantages and Limitations for Lab Experiments
One advantage of using MAFP in scientific research is its potency and specificity for N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide inhibition. This allows researchers to more precisely study the effects of endocannabinoids on different physiological processes. However, one limitation of using MAFP is its irreversible inhibition of this compound, which can lead to long-lasting effects and potential toxicity.
Future Directions
There are many future directions for research on MAFP and endocannabinoids. One area of interest is the potential therapeutic applications of targeting the endocannabinoid system, such as in the treatment of pain, inflammation, and anxiety. Additionally, further research is needed to better understand the long-term effects and potential toxicity of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide inhibition. Finally, there is a need for the development of more specific and reversible this compound inhibitors that can be used in both research and therapeutic applications.
Synthesis Methods
MAFP can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with furfurylamine in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield MAFP.
Scientific Research Applications
MAFP has been used extensively in scientific research to study the role of endocannabinoids in various physiological processes, such as pain, inflammation, and anxiety. By inhibiting N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide, MAFP increases the levels of endocannabinoids in the body, allowing researchers to better understand their effects on different systems.
properties
IUPAC Name |
N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-20-11-6-4-10(5-7-11)9-12(14(16)18)17-15(19)13-3-2-8-21-13/h2-9H,1H3,(H2,16,18)(H,17,19)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCKIOXJSDRQAH-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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